molecular formula C8H6BrF2NO4S B2361222 {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid CAS No. 731776-56-0

{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid

Cat. No. B2361222
CAS RN: 731776-56-0
M. Wt: 330.1
InChI Key: ZQCWRKUFGZPDDN-UHFFFAOYSA-N
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Description

“{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C8H6BrF2NO4S and a molecular weight of 330.1 .


Synthesis Analysis

While specific synthesis methods for “{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid” were not found, similar compounds such as 2,6-Difluorobenzenesulfonamide can be prepared by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide .


Chemical Reactions Analysis

While specific reactions involving “{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid” were not found, similar compounds like 2,6-Difluorobenzenesulfonamide have been studied. For instance, it forms complexes with human carbonic anhydrase II (HCA) .

Scientific Research Applications

1. Aryl Halide Amination

A combination of Copper (I) Iodide and Cesium Acetate was used for the intramolecular amination of aryl halides, which included a compound structurally related to 2-bromo-4,6-difluorophenylsulfonylamino acetic acid (Noji, Okano, Fukuyama, & Tokuyama, 2012).

2. Synthesis of N-Alkylated and N-Acylated Derivatives

The synthesis and properties of N-alkylated and N-acylated derivatives of 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide were explored, which informs the chemical reactions and stability of similar sulfonyl compounds (Roehrich, Thaher, & Otto, 2004).

3. Aldose Reductase Inhibitors

Substituted benzenesulfonamides, sharing a structural similarity with 2-bromo-4,6-difluorophenylsulfonylamino acetic acid, have been studied as aldose reductase inhibitors with antioxidant activity. This research has implications for long-term diabetic complications (Alexiou & Demopoulos, 2010).

4. Mild Acid Functionalization of Metal-Organic Framework

The mild acid functionalization of metal-organic frameworks, using related sulfonyl compounds, demonstrates potential applications in catalysis, particularly for esterification reactions (Hu, Ma, Sabbaghi, Chen, Chatterjee, & Lam, 2020).

5. Synthesis of Enaminyl Sulfonyl Fluorides

The development of a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), and its application for fluorosulfonylvinylation of primary and secondary amines, highlights the versatility of sulfonyl fluoride compounds in organic synthesis (Leng, Tang, Fang, Zhao, & Qin, 2020).

properties

IUPAC Name

2-[(2-bromo-4,6-difluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO4S/c9-5-1-4(10)2-6(11)8(5)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCWRKUFGZPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)NCC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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